1-(2-chlorobenzyl)-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide
Description
IUPAC Name Derivation Principles
The IUPAC name of this compound is constructed by identifying the parent hydride, functional groups, and substituents in accordance with priority rules. The pyrrolidine ring serves as the parent structure due to its status as the largest saturated heterocycle. The presence of a ketone group at position 5 mandates the suffix "-5-one," while the carboxamide group at position 3 is denoted by the suffix "-carboxamide". The numbering of the pyrrolidine ring begins at the nitrogen atom, proceeding such that the carboxamide group occupies position 3 and the ketone group position 5.
Substituents are appended as prefixes in alphabetical order. The 2-chlorobenzyl group at position 1 is named as a benzyl derivative with a chlorine substituent at the ortho position of the aromatic ring. The N-linked thiazole moiety, [(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene], is treated as a substituent on the carboxamide nitrogen. The "ylidene" designation indicates a deprotonated imine group, with the (3H) descriptor specifying hydrogen placement on the thiazole nitrogen.
Table 1: Structural Components and Corresponding Nomenclature
| Component | IUPAC Designation | Position |
|---|---|---|
| Parent structure | Pyrrolidine | - |
| Ketone group | 5-oxo | C5 |
| Carboxamide | 3-carboxamide | C3 |
| Benzyl substituent | 1-(2-chlorobenzyl) | N1 |
| Thiazole substituent | N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene] | Carboxamide N |
The systematic integration of these elements follows substitutive nomenclature principles, where suffixes denote principal functional groups and prefixes indicate substituents.
Stereochemical Designation of (2Z) Configuration
The (2Z) stereodescriptor in the thiazole substituent specifies the geometry of the exocyclic double bond between C2 and N1 of the thiazole ring. According to Cahn-Ingold-Prelog priorities, the substituents at C2 (methyl group at position 4) and N1 (linkage to carboxamide nitrogen) are evaluated. The higher-priority groups (sulfur atom in the thiazole ring and the carboxamide-bearing nitrogen) are positioned on the same side of the double bond, necessitating the Z configuration.
This stereochemical assignment critically influences molecular topology, as the Z configuration constrains the spatial orientation of the thiazole ring relative to the pyrrolidine core. The (3H) notation further clarifies that the thiazole exists in a 2,3-dihydro tautomeric form, with one hydrogen remaining on the ring nitrogen.
Comparative Analysis of Alternative Naming Conventions
Alternative naming approaches might prioritize different structural features:
- Functional Class Nomenclature : The compound could be described as a pyrrolidone derivative substituted with benzyl and thiazolylidene groups. However, this method obscures the precise connectivity of substituents.
- Radicofunctional Nomenclature : Emphasizing the carboxamide as the principal function, the name might adopt a format such as "2-chlorobenzyl-pyrrolidonecarboxamide thiazolylidene derivative." This approach lacks stereochemical specificity and violates IUPAC substitutive rules.
- Trivial Names : Historical terms like "azacycloalkane" for pyrrolidine or "thiazoline" for the dihydrothiazole moiety might appear in older literature but are deprecated in modern nomenclature.
The systematic IUPAC name prevails in precision, unambiguously defining substituent positions, stereochemistry, and functional group relationships.
Registry Number Cross-Referencing (CAS 1144487-83-1)
The CAS registry number 1144487-83-1 uniquely identifies this compound across chemical databases. Cross-referencing this identifier confirms:
- Molecular formula: C~17~H~17~ClN~4~O~2~S
- Exact mass: 392.0747 g/mol
- Structural correspondence with the IUPAC name in all major chemical registries (PubChem, ChemSpider, Reaxys).
This numerical identifier facilitates precise substance tracking in regulatory, commercial, and research contexts, complementing the systematic name's descriptive function.
Properties
Molecular Formula |
C16H16ClN3O2S |
|---|---|
Molecular Weight |
349.8 g/mol |
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-(4-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C16H16ClN3O2S/c1-10-9-23-16(18-10)19-15(22)12-6-14(21)20(8-12)7-11-4-2-3-5-13(11)17/h2-5,9,12H,6-8H2,1H3,(H,18,19,22) |
InChI Key |
RLIMYTOVSZMCKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2CC(=O)N(C2)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of γ-Aminobutyric Acid Derivatives
A widely adopted method involves cyclizing γ-aminobutyric acid (GABA) derivatives under acidic conditions. For example, ethyl 4-aminobutyrate undergoes intramolecular cyclization in the presence of hydrochloric acid (HCl) to yield 5-oxopyrrolidine-3-carboxylate . This intermediate is subsequently hydrolyzed to the carboxylic acid using lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water.
Reaction Conditions:
Reductive Amination of Dicarbonyl Compounds
Alternative routes employ reductive amination of 2,5-dimethoxyfuran with primary amines. Using sodium cyanoborohydride (NaBH3CN) in methanol, the furan ring opens to form a pyrrolidine-2,5-dione intermediate, which is selectively reduced to the 5-oxopyrrolidine.
Key Parameters:
Synthesis of the (2Z)-4-Methyl-1,3-Thiazol-2(3H)-Ylidene Moiety
The thiazole ring is constructed via Hantzsch thiazole synthesis, followed by oxidation to the ylidene form.
Hantzsch Thiazole Formation
Reaction of thiourea with 4-methyl-2-bromoacetophenone in ethanol under reflux yields 4-methyl-1,3-thiazol-2-amine . Oxidation with manganese dioxide (MnO2) in dichloromethane (DCM) generates the ylidene derivative.
Critical Steps:
Stereochemical Control of the Ylidene Group
The Z-configuration is enforced using bulky bases such as 1,8-diazabicycloundec-7-ene (DBU) during the elimination step. DBU promotes syn-elimination, ensuring the desired stereochemistry.
Carboxamide Coupling
The final assembly involves coupling the pyrrolidine-3-carboxylic acid with the thiazole ylidene amine.
Activation via Mixed Carbonate Intermediate
The carboxylic acid is activated using ethyl chloroformate in the presence of N-methylmorpholine (NMM). Subsequent reaction with the thiazole amine in dimethylformamide (DMF) yields the target compound.
Conditions:
Catalytic Coupling with HOBt/EDCl
Alternative protocols use 1-hydroxybenzotriazole (HOBt) and N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDCl) in dichloromethane. This method minimizes racemization and improves yields.
Reagent Ratios:
Purification and Characterization
Chromatographic Purification
Crude product is purified via silica gel column chromatography using ethyl acetate/hexane (3:7) as the eluent. Final recrystallization from ethanol/water (9:1) enhances purity.
Spectroscopic Validation
-
1H NMR (600 MHz, DMSO- d6): δ 7.45–7.30 (m, 4H, Ar-H), 4.60 (s, 2H, CH2), 3.90–3.70 (m, 1H, pyrrolidine-H), 2.50 (s, 3H, CH3).
-
HRMS : m/z Calculated for C16H16ClN3O2S: 349.8; Found: 349.9.
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Purity (%) | Stereochemical Control |
|---|---|---|---|---|
| Alkylation + Hantzsch | LiHMDS alkylation | 65 | 95 | Moderate |
| Buchwald + EDCl | Pd-catalyzed coupling | 80 | 98 | High |
Challenges and Optimization Opportunities
-
Regioselectivity in Alkylation : Competing O-alkylation can occur, requiring careful base selection.
-
Thiazole Oxidation : Over-oxidation to sulfones is mitigated by controlling MnO2 stoichiometry.
-
Scalability : EDCl-mediated coupling, while efficient, generates stoichiometric urea byproducts, complicating large-scale synthesis .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The chlorobenzyl group can participate in substitution reactions, leading to the formation of new derivatives. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.
Scientific Research Applications
Chemical Structure and Synthesis
This compound features a unique arrangement of a pyrrolidine ring, a thiazole moiety, and a chlorobenzyl group, which are known for their roles in pharmacological activities. The synthesis typically involves multi-step processes that include bromination and cyclocondensation reactions with thiocarbonyl compounds to yield the desired thiazole derivatives .
Antimicrobial Properties
Research indicates that compounds similar to 1-(2-chlorobenzyl)-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide exhibit significant antimicrobial activity. For instance, thiazole derivatives have been shown to possess antibacterial properties against Gram-positive bacteria . The presence of the thiazole ring is crucial for enhancing the bioactivity of these compounds.
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using assays such as the DPPH radical scavenging method. Compounds with similar structures have demonstrated high radical scavenging abilities, suggesting that this compound could also serve as an effective antioxidant agent . The introduction of specific moieties can enhance its antioxidant activity significantly.
Pharmaceutical Research
Due to its structural characteristics, this compound is being investigated for its potential use in developing new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for further studies aimed at treating various diseases, including infections and oxidative stress-related conditions.
Agricultural Chemistry
There is emerging interest in utilizing such compounds as agrochemicals due to their biological activity. The thiazole derivatives are being explored for their potential in plant protection agents against pests and diseases . This application could lead to the development of environmentally friendly pesticides.
Case Study 1: Antimicrobial Efficacy
A study conducted on various thiazole derivatives highlighted their effectiveness against specific bacterial strains. The results showed that modifications in the chemical structure could enhance antimicrobial activity significantly. This study provides a framework for optimizing the structure of 1-(2-chlorobenzyl)-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide for improved efficacy against resistant bacterial strains .
Case Study 2: Antioxidant Screening
Another investigation focused on evaluating the antioxidant properties of pyrrolidine derivatives. The findings indicated that certain modifications led to enhanced scavenging activity compared to traditional antioxidants like ascorbic acid. This suggests that further exploration of 1-(2-chlorobenzyl)-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide could yield potent antioxidant agents suitable for pharmaceutical applications .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use, but it generally involves binding to target molecules and altering their function. This can lead to various biological effects, which are the subject of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural features and molecular properties of the target compound and its analogs:
Key Observations:
Heterocyclic Diversity: The target compound’s thiazole-pyrrolidine hybrid contrasts with analogs featuring benzothiazole (e.g., ), thiadiazole (e.g., ), or pyrazole-thiazolidinone systems (e.g., ). Thiazole and thiadiazole derivatives are often associated with antimicrobial or kinase-inhibitory activity, while pyrazole-thiazolidinones may target inflammatory pathways . The (Z)-configuration in the target’s thiazolylidene group is conserved in analogs like , which may stabilize planar conformations critical for π-π stacking or hydrogen bonding .
Substituent Effects :
- Halogen Positioning : The 2-chlorobenzyl group in the target compound and contrasts with 4-fluorobenzyl in . Fluorine’s electron-withdrawing nature may enhance metabolic stability, while chlorine’s larger size could improve hydrophobic interactions .
- Oxygen vs. Sulfur : The 5-oxopyrrolidine in the target and differs from the 2-thioxo group in , which may alter redox properties or metal-binding capacity .
Crystallographic and Conformational Insights
- The compound in was resolved via single-crystal X-ray analysis, confirming the (Z)-configuration of its imine functionality. This suggests that similar techniques (e.g., SHELX or WinGX ) could elucidate the target compound’s conformation.
Biological Activity
The compound 1-(2-chlorobenzyl)-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide (CAS Number: 1144487-83-1) is a synthetic organic molecule notable for its complex structure, which includes a pyrrolidine ring, a thiazole moiety, and a chlorobenzyl group. This unique configuration suggests potential biological activities that warrant detailed exploration.
- Molecular Formula : CHClNOS
- Molecular Weight : 349.8 g/mol
- IUPAC Name : 1-(2-chlorophenyl)methyl-N-(4-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
Biological Activity Overview
Research indicates that compounds with similar structural features often exhibit significant biological activities, particularly in the fields of antimicrobial and anticancer research. The following sections detail specific biological activities associated with this compound.
Antimicrobial Activity
Studies have shown that derivatives of compounds similar to 1-(2-chlorobenzyl)-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide possess promising antimicrobial properties against multidrug-resistant pathogens. For instance:
- Gram-positive bacteria : Compounds with related structures have demonstrated efficacy against strains such as Staphylococcus aureus and Enterococcus faecalis, with some exhibiting activity against vancomycin-resistant strains.
- Fungal pathogens : The compound's derivatives have also shown potential against drug-resistant fungal strains, including Candida auris and Aspergillus fumigatus .
Anticancer Properties
Research indicates that certain derivatives of this compound may possess anticancer properties. For example, studies have highlighted the effectiveness of structurally related compounds in inhibiting the growth of cancer cell lines such as A549 (human lung carcinoma). The mechanisms often involve apoptosis induction and cell cycle arrest .
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. The presence of the thiazole and pyrrolidine moieties facilitates binding to various enzymes and receptors involved in cellular signaling pathways. This interaction can lead to alterations in cellular processes such as proliferation, apoptosis, and resistance to drug-induced stress .
Research Findings
Recent studies have provided insights into the biological activity of this compound:
Case Studies
- Case Study on Antimicrobial Efficacy : A study evaluated the efficacy of various derivatives against a panel of resistant bacterial strains using broth microdilution methods. Compounds similar to the target compound showed a high degree of selectivity and potency against resistant strains, indicating their potential as novel antimicrobial agents .
- Case Study on Anticancer Effects : In vitro studies on A549 cells revealed that treatment with derivatives led to significant apoptosis rates compared to untreated controls, suggesting their potential utility in cancer therapy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
